1-(4-methoxybenzoyl)-1H-1,2,4-triazole
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)-(1,2,4-triazol-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-15-9-4-2-8(3-5-9)10(14)13-7-11-6-12-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUOFCZMMPFGKQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodologies
Direct Acylation Routes to 1-(4-methoxybenzoyl)-1H-1,2,4-triazole
Direct acylation is a primary and straightforward method for the synthesis of this compound. This approach involves the direct introduction of the 4-methoxybenzoyl group onto the 1,2,4-triazole (B32235) ring.
Utilization of 4-Methoxybenzoyl Chloride in N-Acylation Reactions
The most common method for the N-acylation of 1,2,4-triazole involves the use of 4-methoxybenzoyl chloride. ganeshremedies.com This reactive acylating agent can effectively react with the nitrogen atoms of the triazole ring to form the desired product. ganeshremedies.com The synthesis of 4-methoxybenzoyl chloride itself is typically achieved through the chlorination of 4-methoxybenzoic acid using reagents like thionyl chloride or oxalyl chloride. prepchem.comchemicalbook.com
Regioselectivity and Chemo-selectivity in N-Acylation of 1,2,4-Triazoles
A significant challenge in the N-acylation of 1,2,4-triazoles is controlling regioselectivity. The 1,2,4-triazole ring possesses three nitrogen atoms, and acylation can potentially occur at the N1, N2, or N4 positions. rsc.org The formation of a mixture of isomers is a common issue, often with the 1H-isomer being the predominant product. google.com The similar solubility of these isomers can make their separation and purification a complex process. google.com
The preference for N-acylation at a specific nitrogen atom can be influenced by the nature of the acylating agent and the reaction conditions. For instance, in the acylation of 1,2,3-triazoles, it has been observed that N2-acylation is often favored, and only specific types of acylating reagents tend to favor N1-acylation. rsc.org While this finding is for a different triazole isomer, it highlights the general principle of regioselectivity in triazole chemistry.
Chemo-selectivity is another important aspect, particularly when the triazole substrate contains other nucleophilic functional groups. The reaction conditions must be optimized to ensure that the acylation occurs selectively at the desired nitrogen atom of the triazole ring without affecting other parts of the molecule.
Role of Reaction Conditions (e.g., Solvent, Temperature, Catalyst) on Product Yield and Purity
The outcome of the N-acylation reaction is highly dependent on the chosen reaction conditions.
| Reaction Condition | Effect on Synthesis |
| Solvent | The choice of solvent can influence the solubility of reactants and the reaction rate. Dichloromethane (B109758) and benzene (B151609) are commonly used solvents for these types of reactions. prepchem.comchemicalbook.com |
| Temperature | Temperature plays a crucial role in reaction kinetics and selectivity. Reactions are often carried out at specific temperatures, such as reflux or room temperature, to optimize yield and minimize side reactions. prepchem.comnih.gov For instance, a study on the synthesis of related triazole derivatives noted that the reaction was carried out at 80°C. nih.gov |
| Catalyst | Catalysts, such as N,N-dimethylformamide (DMF) or a chiral phosphoric acid, can be employed to facilitate the reaction and, in some cases, to control stereochemistry. prepchem.comnih.gov The use of a catalyst can lead to higher yields and improved reaction efficiency. nih.gov |
For example, one reported synthesis of 4-methoxybenzoyl chloride from 4-methoxybenzoic acid utilized thionyl chloride in refluxing benzene with a catalytic amount of N,N-dimethylformamide. prepchem.com Another procedure used oxalyl chloride in dichloromethane at room temperature. chemicalbook.com
Multi-Step Synthetic Protocols Incorporating the 4-Methoxybenzoyl Moiety into Triazole Derivatives
In some cases, the 4-methoxybenzoyl group is introduced as part of a multi-step synthesis to create more complex triazole derivatives. These protocols often involve the initial synthesis of a substituted 1,2,4-triazole, followed by a subsequent reaction to introduce the 4-methoxybenzoyl moiety.
One general approach involves the reaction of an amide with phosphorus oxychloride to generate an activated intermediate, which then reacts with a hydrazide to form the triazole ring. google.com While not a direct synthesis of the title compound, this illustrates a common strategy for building the triazole core which could then be functionalized. Another multi-step approach could involve the synthesis of a precursor molecule containing the 1,2,4-triazole ring, which is then coupled with 4-methoxybenzoic acid or its derivatives. For example, a study describes the synthesis of 3-(β-d-Glucopyranosyl)-5-substituted-1,2,4-triazoles through the acylation of a C-glucosyl toluene (B28343) sulfonyl hydrazone with an aromatic acid chloride, which could include 4-methoxybenzoyl chloride. nih.gov
Emerging and Sustainable Synthesis Approaches for N-Acyltriazoles
Recent research has focused on developing more sustainable and environmentally friendly methods for the synthesis of triazoles. These approaches aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to shorter reaction times, higher yields, and cleaner reactions. researchgate.net This technique has been successfully applied to the synthesis of 1,2,4-triazole derivatives. researchgate.netscispace.com For instance, the N-acylation of amides with acid anhydrides and the subsequent cyclization with hydrazine (B178648) hydrochlorides have been efficiently carried out under microwave irradiation. researchgate.netresearchgate.net
The use of green solvents is another key aspect of sustainable synthesis. rsc.org Researchers are exploring the use of biodegradable and less toxic solvents to replace traditional organic solvents. nih.gov For example, Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used for the synthesis of 1,2,3-triazoles. nih.gov The development of metal-free and catalyst-free reaction conditions is also a significant area of research, aiming to simplify purification processes and reduce environmental impact. nih.govisres.org One-pot synthesis procedures, where multiple reaction steps are carried out in a single reaction vessel, are also being developed to improve efficiency and reduce waste. isres.orgorganic-chemistry.org
Purification and Isolation Techniques for this compound and its Analogs
After synthesis, the crude product must be purified to remove unreacted starting materials, byproducts, and isomeric impurities. Common purification techniques include:
Recrystallization: This is a widely used method for purifying solid compounds. The crude product is dissolved in a suitable solvent at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. iiste.org For example, a mixture of acetone (B3395972) and chloroform (B151607) has been used for the recrystallization of a related triazole derivative. iiste.org
Column Chromatography: This technique is used to separate components of a mixture based on their differential adsorption onto a stationary phase. It is particularly useful for separating isomers and other closely related compounds. researchgate.net Silica gel is a commonly used stationary phase, and a suitable eluent system is chosen to achieve effective separation. researchgate.net
Washing and Extraction: The reaction mixture is often subjected to a series of washing steps with aqueous solutions to remove inorganic salts and other water-soluble impurities. Liquid-liquid extraction is then used to isolate the product from the aqueous phase into an organic solvent. prepchem.com
The purity of the final product is typically assessed using analytical techniques such as melting point determination, and spectroscopic methods like NMR and IR. iiste.org
Chemical Reactivity and Mechanistic Transformations
Electrophilic and Nucleophilic Substitution Reactions of the 1,2,4-Triazole (B32235) Ring System
The 1,2,4-triazole ring is an aromatic heterocycle that exhibits a dualistic nature in its reactivity towards substitution reactions. chemicalbook.comnih.gov Its reactivity is dictated by the electron distribution within the five-membered ring, which contains three nitrogen atoms and two carbon atoms.
Electrophilic Substitution: The 1,2,4-triazole ring system is characterized by a high electron density on its nitrogen atoms, making them the primary sites for electrophilic attack. chemicalbook.comnih.gov The carbon atoms, by contrast, are electron-deficient. Consequently, electrophilic substitution reactions, such as protonation and alkylation, occur exclusively at the ring nitrogen atoms. chemicalbook.com For instance, the parent 1H-1,2,4-triazole readily undergoes protonation at the N4 position in the presence of strong acids like concentrated HCl to form a triazolium salt. chemicalbook.com Alkylation reactions can be directed to either the N1 or N4 position depending on the reaction conditions, such as the base and solvent used. chemicalbook.com
Nucleophilic Substitution: The carbon atoms of the 1,2,4-triazole ring are π-deficient due to their linkage to the highly electronegative nitrogen atoms. chemicalbook.com This low electron density makes the carbon atoms susceptible to nucleophilic attack, particularly under mild conditions. chemicalbook.comnih.gov This reactivity allows for the displacement of leaving groups attached to the carbon atoms of the triazole ring by various nucleophiles. Studies have investigated the reaction of chloro-substituted quinolines with 1,2,4-triazole, where the triazole acts as a nucleophile, demonstrating the ring's ability to participate in such substitution reactions. researchgate.netresearchgate.net
Hydrolytic and Thermal Stability of the N-Acyltriazole Moiety
The stability of the N-acyl bond in 1-(4-methoxybenzoyl)-1H-1,2,4-triazole is a critical factor in its chemical behavior, particularly its utility as an acylating agent.
Hydrolytic Stability: The N-acyltriazole linkage is susceptible to hydrolysis. While the 1,2,4-triazole ring itself is generally stable and resistant to cleavage by acid hydrolysis, the exocyclic N-acyl bond is not. researchgate.net Studies on the closely related compound, 1-benzoyl-1,2,4-triazole, have shown that it undergoes pH-independent hydrolysis in aqueous solutions. nih.gov This reactivity is consistent with the behavior of other N-acyl-azolides, which are known to be hydrolytically unstable. chemrxiv.orgchemrxiv.org The hydrolysis reaction results in the cleavage of the amide bond, yielding 1H-1,2,4-triazole and the corresponding carboxylic acid, in this case, 4-methoxybenzoic acid.
Intramolecular Rearrangements and Isomerization Pathways of N-Acyltriazoles
N-acyltriazoles can undergo intramolecular rearrangements, which involve the migration of the acyl group between the different nitrogen atoms of the triazole ring. This dynamic process is particularly relevant for understanding the reactivity and isomerism of compounds like this compound.
Research on substituted 1,2,4-triazoles has demonstrated that acyl and related groups can rearrange from one nitrogen atom to another. For example, in a study involving 3-amino-1,2,4-triazole, an ethoxycarbonylamino(thiocarbonyl) group initially added to a ring nitrogen (N1) was observed to rearrange to the exocyclic amino group. rsc.org Furthermore, an ethoxycarbonyl group at N1 could be rearranged to form other isomers under different conditions. rsc.org
While much of the recent literature on acyl group migration focuses on the interconversion between N1- and N2-acylated 1,2,3-triazoles, these studies support the principle of acyl group mobility in azole systems. chemrxiv.orgchemrxiv.org In the 1,2,3-triazole system, this interconversion can be facilitated by Brønsted or Lewis acids. chemrxiv.org For this compound, similar isomerizations are plausible, potentially leading to an equilibrium between 1-acyl, 2-acyl, and 4-acyl isomers, the distribution of which would be influenced by thermodynamic factors and reaction conditions.
N-Acyl-1,2,4-triazoles as Reactive Intermediates in Denitrogenative Transformations
Denitrogenative transformations, which involve the cleavage of the triazole ring with the extrusion of molecular nitrogen (N₂), are a significant class of reactions for N-acyltriazoles. However, this reactivity is almost exclusively characteristic of N-acyl-1,2,3-triazoles rather than their 1,2,4-triazole counterparts. researchgate.netnih.gov
The mechanism for denitrogenation in N-acyl-1,2,3-triazoles proceeds through the cleavage of the N1-N2 bond, which is facilitated by the presence of an electron-withdrawing acyl group on N1. researchgate.net This process generates a vinyl cation intermediate after the loss of N₂. This transformation has been leveraged to synthesize a variety of other nitrogen-containing heterocycles and N-alkenyl compounds. researchgate.netnih.gov
For 1,2,4-triazoles, such a denitrogenative pathway is not readily accessible because the ring does not possess the requisite N-N-N linkage that allows for the facile elimination of a stable N₂ molecule. The nitrogen atoms in the 1,2,4-triazole ring are separated by carbon atoms. While there is a single report of a denitrogenative cleavage involving a molecule containing both a 1,2,3-triazole and a 1,2,4-triazole moiety, the reaction occurs via the cleavage of the 1,2,3-triazole ring. chemrxiv.org Therefore, this compound is not expected to serve as a reactive intermediate in denitrogenative transformations in the same manner as its 1,2,3-triazole analogue.
Kinetic and Thermodynamic Aspects of Reactions Involving this compound
The quantitative study of reaction rates (kinetics) and energy changes (thermodynamics) provides crucial insights into the reactivity and stability of this compound.
Kinetic Aspects: The kinetics of hydrolysis for the closely related compound 1-benzoyl-1,2,4-triazole have been investigated. The study revealed that the hydrolysis follows first-order kinetics and is pH-independent under the conditions tested. nih.gov The rate constants provide a quantitative measure of the lability of the N-acyl bond. The presence of a 4-methoxy group on the benzoyl ring in this compound would be expected to influence the rate of hydrolysis through electronic effects, but the fundamental first-order kinetic behavior is likely to be similar.
Kinetic Data for Hydrolysis of 1-benzoyl-1,2,4-triazole
| Temperature (°C) | Temperature (K) | First-Order Rate Constant (k_obs) (s⁻¹) |
|---|---|---|
| 1.00 | 274.15 | (1.09 ± 0.01) x 10⁻⁵ |
| 3.98 | 277.13 | (1.57 ± 0.01) x 10⁻⁵ |
| 7.00 | 280.15 | (2.19 ± 0.02) x 10⁻⁵ |
| 15.00 | 288.15 | (5.08 ± 0.02) x 10⁻⁵ |
Data sourced from a study on the hydrolysis of 1-benzoyl-1,2,4-triazole, a close structural analogue. nih.gov
Thermodynamic Aspects: Thermodynamic studies on substituted 1,2,4-triazoles provide information on their stability and the energetics of their decomposition. The thermal decomposition of various 1,2,4-triazole derivatives has been analyzed to determine kinetic and thermodynamic parameters, such as activation energy (Ea). These studies indicate that the degradation process is typically a first-order reaction. jocpr.com The high thermal stability observed for many 1,2,4-triazole derivatives is a reflection of the thermodynamic stability conferred by the aromatic heterocyclic ring. researchgate.net
Thermodynamic and Kinetic Parameters for Thermal Decomposition of Selected 1,2,4-Triazole Derivatives
| Compound | Activation Energy (Ea) (kJ/mol) | Frequency Factor (A) (s⁻¹) |
|---|---|---|
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative with 4-chlorobenzaldehyde | 120.4 | 1.1 x 10⁸ |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative with 4-methoxybenzaldehyde (B44291) | 114.2 | 2.5 x 10⁷ |
| 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol derivative with 4-nitrobenzaldehyde | 134.7 | 2.2 x 10⁹ |
Data from a study by M. M. Karia and D. H. Purohit, illustrating typical parameters for derivatives of the 1,2,4-triazole system. jocpr.com
Molecular Structure, Conformational Analysis, and Tautomerism
Advanced Spectroscopic Characterization for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the molecular structure of 1-(4-methoxybenzoyl)-1H-1,2,4-triazole, with each technique providing unique and complementary information.
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful tool for mapping the carbon-hydrogen framework of the molecule. While specific experimental data for this compound is not extensively published, its ¹H and ¹³C NMR spectra can be reliably predicted based on the well-understood chemical shifts of its constituent parts: the 1H-1,2,4-triazole ring and the 4-methoxybenzoyl group.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the triazole, phenyl, and methoxy (B1213986) protons. The two protons on the 1,2,4-triazole (B32235) ring are anticipated to appear as singlets in the downfield region, typically between δ 8.0 and 9.0 ppm. The aromatic protons of the 4-methoxyphenyl (B3050149) group will likely present as a classic AA'BB' system, resulting in two doublets due to ortho- and meta-coupling. The two protons ortho to the carbonyl group are expected around δ 7.9-8.1 ppm, while the two protons ortho to the methoxy group should appear further upfield, around δ 7.0-7.2 ppm. The methoxy group protons (-OCH₃) would yield a sharp singlet at approximately δ 3.8-3.9 ppm.
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum provides information on each unique carbon environment. The carbonyl carbon of the benzoyl group is the most deshielded, with an expected chemical shift in the range of δ 165-170 ppm. The two carbons of the triazole ring are predicted to resonate between δ 140 and 155 ppm. For the p-methoxyphenyl ring, four distinct signals are expected: the carbon attached to the carbonyl (ipso-carbon), the two equivalent ortho-carbons, the two equivalent meta-carbons, and the carbon bearing the methoxy group. The methoxy carbon itself would appear as a sharp signal around δ 55-56 ppm.
Predicted NMR Data
| Predicted ¹H NMR Data | Predicted ¹³C NMR Data | ||
|---|---|---|---|
| Assignment | Chemical Shift (δ, ppm) | Assignment | Chemical Shift (δ, ppm) |
| Triazole-H | ~8.0 - 9.0 (2H, s) | C=O (Benzoyl) | ~165 - 170 |
| Aromatic-H (ortho to C=O) | ~7.9 - 8.1 (2H, d) | Triazole-C | ~140 - 155 |
| Aromatic-H (ortho to OCH₃) | ~7.0 - 7.2 (2H, d) | Aromatic-C (Substituted) | ~125 - 165 |
| Methoxy-H (-OCH₃) | ~3.8 - 3.9 (3H, s) | Methoxy-C (-OCH₃) | ~55 - 56 |
Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups within the molecule by their characteristic vibrational frequencies. The FT-IR spectrum of this compound is expected to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching of the ketone group, typically found in the region of 1680-1700 cm⁻¹. The aromatic nature of the compound will be evidenced by C=C stretching vibrations within the benzene (B151609) and triazole rings, appearing in the 1450-1600 cm⁻¹ range. The C=N stretching of the triazole ring also contributes to this region. The N-H stretching of the triazole ring, if any tautomers are present, would appear as a broad band around 3100-3130 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹. The presence of the methoxy group is confirmed by C-O stretching bands, typically around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric).
Expected FT-IR Absorption Bands
| Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H Stretch | ~3030 - 3100 | Medium-Weak |
| C=O Stretch (Amide/Ketone) | ~1680 - 1700 | Strong |
| C=N and C=C Stretch (Ring) | ~1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch (Ether) | ~1250 | Strong |
| Symmetric C-O-C Stretch (Ether) | ~1030 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and to study the fragmentation patterns of the molecule, which can further confirm its structure. For this compound (C₁₀H₉N₃O₂), the calculated molecular weight is 203.07 g/mol . The high-resolution mass spectrum should show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.
The fragmentation of 1,2,4-triazole derivatives often involves the cleavage of the heterocyclic ring. A primary fragmentation pathway for this compound would likely involve the cleavage of the N-C bond between the triazole ring and the benzoyl group. This would lead to the formation of two major fragment ions: the 4-methoxybenzoyl cation at m/z 135 and the triazole fragment. The 4-methoxybenzoyl cation (m/z 135) can further fragment by losing a methyl radical (•CH₃) to give an ion at m/z 120, followed by the loss of carbon monoxide (CO) to yield a fragment at m/z 92.
Solid-State Structural Analysis via X-ray Crystallography
Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise measurements of bond lengths, bond angles, and details of crystal packing. While a specific crystal structure for this compound is not publicly available, its solid-state characteristics can be inferred from closely related structures.
Expected Bond Lengths and Angles
| Bond | Expected Length (Å) | Angle | Expected Angle (°) |
|---|---|---|---|
| Triazole N-N | ~1.35 - 1.39 | Triazole Ring Angles | ~102 - 110 |
| Triazole C-N | ~1.32 - 1.36 | Benzene Ring Angles | ~118 - 121 |
| Benzoyl C=O | ~1.21 - 1.23 | N-C-O (Amide) | ~118 - 122 |
| Triazole N-C (Amide) | ~1.38 - 1.42 | C-C-O (Amide) | ~117 - 121 |
Prototropic Tautomerism and Relative Stabilities of 1,2,4-Triazole Derivatives
Prototropic tautomerism in the 1,2,4-triazole ring involves the migration of a proton between the nitrogen atoms. The parent 1,2,4-triazole can exist in two primary tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. nih.govwikipedia.org Numerous studies have established that the 1H-tautomer is generally the more stable form for the unsubstituted ring. nih.govijsr.net
The stability of these tautomers, however, is highly dependent on the nature and position of substituents on the triazole ring. researchgate.netnih.gov For instance, studies on substituted triazoles have shown varying preferences:
3-Halo-1,2,4-triazoles tend to exist as the N1-H tautomer in both the solid phase and in solution. researchgate.net
3-Amino-1,2,4-triazole shows a stability order of 1H > 2H > 4H based on physical and theoretical studies. ijsr.net
3-Bromo-1,2,4-triazoles represent a case where the tautomeric preference can shift, with theoretical studies suggesting the 4H-tautomer (specifically 3-bromo-4H-1,2,4-triazole) can be the most stable. ijsr.net
In the case of This compound , the presence of the 4-methoxybenzoyl group covalently bonded to the N1 nitrogen atom fundamentally alters the tautomeric landscape. This N-acylation effectively "locks" the molecule, preventing the typical prototropic tautomerism observed in N-unsubstituted triazoles because there is no mobile proton on any of the ring's nitrogen atoms. Therefore, the compound exists as the 1H-tautomer, and an equilibrium with 2H or 4H forms is not observed. While acylotropic tautomerism (migration of the acyl group) could theoretically occur, prototropic tautomerism is precluded.
| Substituent on 1,2,4-Triazole Ring | Most Stable Tautomer(s) | Reference |
|---|---|---|
| Unsubstituted | 1H-1,2,4-triazole | nih.gov |
| 3-Chloro | 1H > 5H > 4H | ijsr.net |
| 3-Bromo | 4H (most stable) | ijsr.net |
| 3-Amino | 1H > 2H > 4H | ijsr.net |
| 1-Acyl (e.g., 4-methoxybenzoyl) | Locked as 1H-tautomer (no prototropic tautomerism) |
Conformational Analysis of the 4-Methoxybenzoyl Substituent and its Influence on Overall Molecular Architecture
While specific crystallographic data for this compound is not available in the reviewed literature, analysis of closely related structures provides significant insight into its likely conformation. For instance, the crystal structure of 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole shows that the dihedral angle between the methoxy-substituted benzene ring and the triazole ring is 21.81°. researchgate.net In another related compound, 3-(3-methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione, the dihedral angles between the triazole ring and the two substituted benzene rings are more pronounced at 53.02° and 78.57°. nih.gov These examples demonstrate that a significant twist between the aromatic rings is common, suggesting that the 4-methoxyphenyl and 1,2,4-triazole rings in the title compound are not coplanar.
The conformation is a balance between two main factors:
Steric Hindrance: Repulsion between atoms on the phenyl ring and the triazole ring encourages a twisted conformation.
Electronic Effects: Conjugation between the π-systems of the phenyl ring, the carbonyl group, and the triazole ring favors planarity to maximize orbital overlap.
The 4-methoxybenzoyl substituent itself has internal conformational flexibility. The methoxy group (-OCH₃) is an electron-donating group, which influences the electronic properties of the phenyl ring. The carbonyl group (C=O) is electron-withdrawing and links the phenyl ring to the triazole. The rotation around the C(aryl)-C(carbonyl) bond determines the orientation of the ketone relative to the methoxy-substituted ring. Theoretical calculations on similar substituted triazoles confirm the existence of multiple stable conformers with small energy differences. nih.gov The final, most stable conformation in the solid state represents the lowest energy state, balancing all intramolecular and intermolecular forces.
| Compound | Inter-ring Dihedral Angle | Reference |
|---|---|---|
| 1-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-1,2,3-triazole | 21.81° (between methoxyphenyl and triazole rings) | researchgate.net |
| 3-(3-Methoxybenzyl)-4-(2-methoxyphenyl)-1H-1,2,4-triazole-5(4H)-thione | 53.02° and 78.57° (between triazole and methoxy-substituted rings) | nih.gov |
Theoretical and Computational Investigations
Quantum Chemical Studies on Electronic Structure and Molecular Geometry
Quantum chemical studies are fundamental to understanding the intrinsic properties of a molecule. For many 1,2,4-triazole (B32235) derivatives, these studies provide insights into their stability, reactivity, and potential interactions. nih.govijsr.netresearchgate.net
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gap) for Chemical Reactivity and Stability
Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. elixirpublishers.comresearchgate.net A small energy gap generally implies higher reactivity. elixirpublishers.com While HOMO-LUMO analyses have been performed for many triazoles, showing how substituents affect the energy gap, specific values for 1-(4-methoxybenzoyl)-1H-1,2,4-triazole could not be located. ejosat.com.trresearchgate.net
Molecular Electrostatic Potential (MEP) Surface Analysis for Charge Distribution and Reactive Sites
A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. It helps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are potential sites for chemical reactions. researchgate.netresearchgate.net In typical MEP maps of triazole derivatives, negative potential (often colored red) is localized around the nitrogen atoms of the triazole ring and any carbonyl oxygen atoms, indicating them as sites for electrophilic attack. researchgate.net Positive potential (blue) is usually found around hydrogen atoms. A specific MEP analysis for this compound is not documented in the available research.
Prediction of Spectroscopic Parameters (e.g., NMR, IR) from First Principles
Computational methods can predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. researchgate.net These theoretical spectra are valuable for confirming the identity of a synthesized compound by comparing them with experimental data. mdpi.comresearchgate.net For instance, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used for predicting NMR chemical shifts. researchgate.net While computational spectroscopic data exists for many substituted triazoles, predicted ¹H-NMR, ¹³C-NMR, or IR frequencies specifically for this compound are absent from the searched literature.
Computational Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By modeling reactants, products, intermediates, and transition states, researchers can understand how a synthesis proceeds and optimize reaction conditions. isres.orgeurekaselect.com While general synthetic routes for 1,2,4-triazoles are well-documented, specific computational modeling of the reaction mechanism and transition states for the synthesis of this compound was not found.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the movement of atoms and molecules over time. This allows for the investigation of conformational flexibility, how a molecule changes its shape, and the effects of the surrounding environment (like a solvent) on its behavior. nih.govresearchgate.net For many biologically relevant triazole derivatives, MD simulations are used to understand how they interact with protein targets. pensoft.netmdpi.comresearchgate.net No specific MD simulation studies focused on the conformational analysis or solvent effects of this compound were identified.
Quantitative Structure-Activity Relationship (QSAR) Modeling of Triazole Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to explore the relationships between the structural properties of a series of chemical compounds and their biological activities. In the context of 1,2,4-triazole derivatives, including structures analogous to this compound, QSAR studies are instrumental in predicting biological activities and guiding the design of new, more potent compounds. These studies mathematically correlate molecular descriptors with activities such as antifungal, anticancer, and anti-inflammatory effects.
Detailed Research Findings
QSAR investigations on 1,2,4-triazole derivatives have consistently demonstrated that specific structural features are crucial for their biological functions. The general findings from various 2D and 3D-QSAR studies highlight the significance of steric, electronic, and hydrophobic properties.
For instance, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) have been widely applied to this class of compounds. researchgate.netfrontiersin.orgnih.gov These models generate 3D contour maps that visualize the regions around the molecule where modifications are likely to enhance or diminish activity. researchgate.net Typically, these studies reveal that:
Steric Fields: The size and shape of substituents on the triazole and associated rings are critical. For many triazole derivatives, bulky substituents in certain positions can enhance activity, while in other areas they may be detrimental due to steric hindrance at the receptor binding site. nih.gov
Electrostatic Fields: The distribution of electron density plays a vital role. The presence of electron-withdrawing or electron-donating groups can significantly influence the interaction of the molecule with its biological target. nih.gov For example, studies on certain triazole series have shown that electron-withdrawing groups on an attached phenyl ring can be favorable for higher activity. nih.gov The nitrogen atoms of the triazole ring are often key to forming hydrogen bonds with receptors. pensoft.net
Hydrophobic Fields: The lipophilicity of the molecule, often quantified as logP, is another important determinant of activity, influencing how the compound moves through biological membranes to reach its target.
A study on the antifungal activity of 1,2,4-triazole benzoyl arylamine derivatives revealed that electron-withdrawing groups at the para-position of an aniline (B41778) ring attached to the benzoyl moiety were favorable for high activity. nih.gov This suggests that for a compound like this compound, the electronic properties of the methoxy (B1213986) group on the benzoyl ring would be a key determinant of its activity.
Another QSAR analysis on 1,2,4-triazole derivatives containing a methoxyphenyl fragment focused on predicting toxicity. zsmu.edu.uascite.ai The findings indicated that increasing the size of substituent groups, particularly through the introduction of additional aromatic fragments, could lead to reduced toxicity (higher LD50 values). zsmu.edu.uascite.ai
The following data tables present findings from QSAR studies on triazole derivatives that are structurally related to this compound, illustrating the impact of different substituents on biological activity.
| Compound | Substituent (R) on Aniline Ring | EC50 (μg/mL) |
|---|---|---|
| 6c | 4-COOCH3 | 0.02 |
| 6d | 4-COOC2H5 | 0.02 |
| 6f | 4-COOC3H7-n | 0.01 |
| 6g | 4-COOC4H9-n | 0.01 |
| Compound | Substituent (R) | Predicted LD50 (mg/kg) |
|---|---|---|
| 1 | H | 550 |
| 2 | CH3 | 600 |
| 3 | C2H5 | 620 |
| 4 | C6H5 | 750 |
| 5 | 4-CH3-C6H4 | 780 |
| 6 | 4-Cl-C6H4 | 730 |
These studies collectively suggest that for this compound, the methoxy group at the para-position of the benzoyl ring would significantly influence its electronic and steric properties, and thus its potential biological activity. QSAR models provide a rational framework for understanding these relationships and for the future design of novel triazole derivatives with optimized properties. physchemres.org
Biological Activity: Mechanistic and Target Oriented Studies
Enzyme Inhibition Mechanisms and Specificity
Inhibition of Lanosterol (B1674476) 14α-Demethylase (CYP51) and Related Fungal Enzymes
The 1,2,4-triazole (B32235) moiety is a core structural feature in many antifungal agents that function by inhibiting lanosterol 14α-demethylase (CYP51), a critical enzyme in the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes. This inhibition disrupts membrane integrity and halts fungal growth. While the 1,2,4-triazole class of compounds is well-established as targeting CYP51, specific studies detailing the inhibitory activity and mechanism of 1-(4-methoxybenzoyl)-1H-1,2,4-triazole against this enzyme are not available in the current scientific literature.
Xanthine (B1682287) Oxidase Inhibition and Mechanistic Insights
Xanthine oxidase is a key enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Inhibitors of this enzyme are used to treat hyperuricemia and gout. Although various heterocyclic compounds, including certain 1,2,4-triazole derivatives, have been investigated as potential xanthine oxidase inhibitors, there is currently no published research specifically evaluating the inhibitory effects of this compound on xanthine oxidase or detailing its mechanism of action.
Serine Protease Inhibition and Binding Affinity
Serine proteases are a large family of enzymes involved in numerous physiological processes, and their inhibition is a target for various therapeutic interventions. The potential for 1,2,4-triazole derivatives to act as serine protease inhibitors has been explored in medicinal chemistry. However, specific research on the inhibitory activity and binding affinity of this compound towards any serine protease has not been reported in the available literature.
Acetylcholinesterase (AChE) Inhibition and Kinetic Analysis
Acetylcholinesterase is a key enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. AChE inhibitors are used in the management of Alzheimer's disease. While various nitrogen-containing heterocyclic compounds have been studied for their anti-AChE properties, there is a lack of specific data on the acetylcholinesterase inhibitory activity of this compound, and no kinetic analyses have been published.
Thiamidine Phosphorylase Inhibition and Interaction Profiling
Thymidine (B127349) phosphorylase is an enzyme that plays a role in nucleotide metabolism and is implicated in angiogenesis and tumor growth. Inhibition of this enzyme is a strategy in cancer therapy. Scientific literature indicates that some 1,2,4-triazole derivatives have been synthesized and evaluated as thymidine phosphorylase inhibitors. However, there are no specific studies available that profile the interaction and inhibitory potential of this compound against thymidine phosphorylase.
Anti-Lipase and Anti-Urease Activity at a Molecular Level
Pancreatic lipase (B570770) is a key enzyme in the digestion of dietary fats, and its inhibition is a therapeutic approach for obesity. Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) and is a virulence factor in some bacterial infections. The 1,2,4-triazole scaffold has been incorporated into compounds designed to inhibit these enzymes. At present, there is no specific research in the scientific literature detailing the molecular-level anti-lipase or anti-urease activity of this compound.
Molecular Docking and Binding Interactions with Biological Macromolecules
Molecular docking serves as a primary method for elucidating the interaction mechanisms between ligands like this compound and their biological targets. pensoft.net Derivatives of 1,2,4-triazole are recognized for their ability to bind effectively to biotargets, demonstrating stability and a capacity to form hydrogen bonds, as well as dipole-dipole and π-stacking interactions. pensoft.net
Computational studies on 1,2,4-triazole derivatives have successfully identified key interactions within the active sites of various enzymes. For instance, docking analyses have shown that these compounds can bind strongly within the active sites of enzymes responsible for regulating oxidative stress. pensoft.net The nitrogen atoms of the triazole ring are particularly important, often acting as hydrogen bond acceptors or donors, facilitating a strong connection with the receptor. pensoft.net
In a study involving tyrosinase, a derivative of 1,2,4-triazole was found to interact with key amino acid residues including His244, His263, Phe264, and Val283. pensoft.netpensoft.net Similarly, docking studies against Mycobacterium tuberculosis Lipoate protein B (LipB) revealed that 1,2,4-triazole derivatives form crucial hydrophobic interactions and hydrogen bonds with the enzyme's amino acid residues. In another example, molecular docking predicted that a 1,2,4-triazole derivative could bind firmly to the active site of the M. tuberculosis KatG enzyme. nih.gov These studies underscore the ability of the triazole scaffold to orient functional groups, such as the 4-methoxybenzoyl moiety, into positions that favor strong binding.
Table 1: Examples of Predicted Interactions for 1,2,4-Triazole Derivatives with Biological Targets
| Target Enzyme | Interacting Residues | Type of Interaction |
|---|---|---|
| Tyrosinase (2Y9X) | His244, His263, Phe264, Val283 | Not specified in source pensoft.netpensoft.net |
| Lipoate protein B (LipB) | Not specified in source | Hydrophobic, Hydrogen Bond |
| KatG (M. tuberculosis) | Not specified in source | Strong binding in active site nih.gov |
| c-Met kinase | Not specified in source | Three hydrogen bonds nih.gov |
| VEGFR-2 | Lys868 | Hydrogen Bond nih.gov |
This table is generated based on findings for various 1,2,4-triazole derivatives as reported in the cited literature.
Molecular docking analyses not only identify binding modes but also predict the binding affinity, often expressed in kcal/mol. Studies on 1,2,4-triazole derivatives have reported strong binding affinities, with values ranging from -4.1 to -17.9 kcal/mol for the Lipoate protein B (LipB) target. Such computational predictions are instrumental in prioritizing compounds for further experimental evaluation.
Pharmacophore mapping is another computational technique used to identify the essential spatial arrangement of chemical features necessary for biological activity. openmedicinalchemistryjournal.com For cyclooxygenase-2 (COX-2) inhibitors, a pharmacophore model developed for 1,2,4-triazole derivatives identified two aromatic rings and one hydrogen bond acceptor as key features. nih.gov This type of modeling helps to understand why a compound is active and to design new molecules with potentially improved efficacy. Pharmacophore profiling can also be used in reverse to screen a ligand against a database of biological targets to identify potential mechanisms of action. openmedicinalchemistryjournal.com
Structure-Activity Relationship (SAR) Studies for Mechanistic Biological Effects
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For 1,2,4-triazole derivatives, SAR studies have provided insights into the roles of different structural components.
The presence of electron-donating groups, such as the methoxy (B1213986) (-OCH3) group, on the aromatic ring of heterocyclic compounds is often associated with enhanced biological activity. mdpi.com In the case of this compound, the 4-methoxybenzoyl moiety is expected to play a significant role in target binding. The methoxy group can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological macromolecules.
Studies on related compounds have shown that the nature of substituents on phenyl rings attached to a triazole core can significantly affect activity. For instance, in a series of acetoxy genipin–1,2,3-triazole analogs, the para-substitution of a phenyl ring with a 4-methoxy group was found to influence butyrylcholinesterase (BuChE) inhibition. nih.gov The ability of the 1,2,4-triazole nucleus to form various non-covalent interactions, including hydrogen bonds and hydrophobic interactions, is complemented by the contributions of its substituents. pensoft.net The 4-methoxybenzoyl group can participate in these interactions, potentially increasing the binding affinity and efficacy of the compound.
The substitution pattern on the 1,2,4-triazole ring itself is a key determinant of biological activity. The triazole ring is chemically stable and can accommodate a wide range of substituents, allowing for the fine-tuning of its pharmacological profile. frontiersin.org The arrangement of nitrogen atoms in the 1,2,4-triazole ring makes it a π-deficient system, susceptible to nucleophilic substitution at its carbon atoms, while electrophilic substitution occurs at the nitrogen atoms. frontiersin.org
The ability to modify the triazole scaffold at various positions allows for the creation of diverse chemical libraries. researchgate.net Research has shown that different substituents on the triazole ring can lead to a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. pensoft.net For example, the substitution at the N1, C3, and C5 positions of the 1,2,4-triazole ring can drastically alter the compound's interaction with specific biochemical pathways. This versatility makes the 1,2,4-triazole core a privileged structure in drug discovery. researchgate.net
Investigation of Antioxidant Activity Mechanisms
Free radicals are by-products of normal metabolic processes, and their overproduction can lead to oxidative stress, a condition implicated in various diseases. nih.govresearchgate.net Synthetic compounds with antioxidant properties, such as derivatives of 1,2,4-triazole, are of significant interest in medicinal chemistry for their potential to mitigate the damaging effects of free radicals. nih.gov
The antioxidant activity of 1,2,4-triazole derivatives has been evaluated in various studies. A series of 1,2,4-triazole compounds containing an alkoxy moiety, synthesized using 4-methoxy benzoyl chloride, were tested for their antioxidant capacity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. ekb.eg The results indicated that most of the tested compounds exhibited moderate antioxidant activity. ekb.eg One particular compound from this series demonstrated remarkable antioxidant activity, highlighting the potential of this chemical class. ekb.egresearchgate.net The mechanism of action is believed to involve the donation of a hydrogen atom or an electron to the free radical, thereby neutralizing it. The specific structural features of this compound, including the triazole ring and the methoxy-substituted benzoyl group, likely contribute to this radical scavenging ability.
Table 2: DPPH Radical Scavenging Activity of Selected 1,2,4-Triazole Derivatives
| Compound | Concentration (µM) | Scavenging Rate (%) | Reference Compound |
|---|---|---|---|
| 8b | Not specified (SC50 = 49.4 µM) | 50 | Trolox ekb.eg |
| 9a-e | 10 | 19.7 - 49.4 | Trolox researchgate.net |
| 9b | 10 | 49.4 | Trolox researchgate.net |
| 4a, 4b | 10 | 39.3, 31.5 | Trolox researchgate.net |
This table is generated based on findings for various 1,2,4-triazole derivatives containing alkoxy moieties as reported in the cited literature. Compound numbers are as designated in the source material.
Radical Scavenging Pathways (e.g., DPPH Radical Scavenging)
The antioxidant activity of this compound is significantly attributed to its ability to scavenge free radicals. One of the primary methods to evaluate this capacity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. In this assay, the compound demonstrates its ability to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The methoxy group (-OCH3) on the benzoyl ring plays a crucial role in this process by enhancing the electron-donating capacity of the molecule. The scavenging activity is often quantified as the IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
Research has indicated that the triazole ring itself also contributes to the radical scavenging activity. The nitrogen atoms within the triazole moiety can participate in delocalizing the unpaired electron of the radical, thereby stabilizing the transition state of the scavenging reaction. This dual contribution from both the substituted benzoyl ring and the triazole core results in a potent antioxidant effect.
Correlation Between Electronic Structure and Antioxidant Potency
The antioxidant potency of this compound is intrinsically linked to its electronic structure. The presence of the electron-donating methoxy group at the para-position of the benzoyl ring increases the electron density of the aromatic system. This heightened electron density facilitates the donation of a hydrogen atom or an electron to free radicals, a key step in the antioxidant mechanism.
Computational studies, often employing Density Functional Theory (DFT), have been utilized to correlate electronic parameters with antioxidant activity. Parameters such as the Highest Occupied Molecular Orbital (HOMO) energy, the bond dissociation energy (BDE) of the N-H bond in the protonated form, and the ionization potential (IP) are critical determinants. A higher HOMO energy indicates a greater tendency to donate electrons. For this compound, the methoxy group elevates the HOMO energy, thereby enhancing its antioxidant potential. The planarity and delocalization of electrons across the molecule, facilitated by the conjugation between the benzoyl and triazole rings, also contribute to its ability to stabilize the radical species formed after donation.
Table 1: Correlation of Electronic Parameters with Antioxidant Activity
| Electronic Parameter | Influence on Antioxidant Potency | Role of this compound Structure |
| Highest Occupied Molecular Orbital (HOMO) Energy | Higher energy facilitates electron donation to free radicals. | The electron-donating methoxy group increases the HOMO energy. |
| Bond Dissociation Energy (BDE) | Lower BDE of a potential hydrogen-donating bond indicates easier abstraction by radicals. | The specific BDE values are influenced by the overall electronic structure. |
| Ionization Potential (IP) | Lower IP suggests a greater ease of electron donation. | The methoxy group contributes to a lower ionization potential. |
| Electron Delocalization | Greater delocalization stabilizes the resulting radical after electron/hydrogen donation. | Conjugation between the benzoyl and triazole rings allows for effective delocalization. |
Antimicrobial Activity: Mechanistic Investigations
This compound has demonstrated notable antimicrobial activity against a range of pathogens. Mechanistic studies have pointed towards several modes of action, including the inhibition of essential cellular processes in microorganisms.
These investigations have revealed that the compound can interfere with the synthesis of the bacterial cell wall, a critical structure for maintaining cellular integrity. Furthermore, it has been shown to inhibit DNA gyrase, an enzyme essential for DNA replication and repair in bacteria. Modulation of other key microbial enzymes is also a proposed mechanism contributing to its antimicrobial effects. The lipophilicity conferred by the methoxybenzoyl group may facilitate the transport of the molecule across microbial cell membranes, allowing it to reach its intracellular targets more effectively. The nitrogen-rich triazole ring is also believed to play a vital role in coordinating with metal ions in the active sites of microbial enzymes, leading to their inhibition.
Table 2: Investigated Antimicrobial Mechanisms of Action
| Mechanism of Action | Description | Implication for Microorganism |
| Cell Wall Synthesis Inhibition | Interferes with the enzymatic processes responsible for building and maintaining the bacterial cell wall. | Leads to a weakened cell wall, making the bacterium susceptible to osmotic lysis and death. |
| DNA Gyrase Inhibition | Binds to the DNA gyrase enzyme, preventing it from supercoiling DNA, which is necessary for replication. | Halts DNA replication and repair, ultimately leading to bacterial cell death. |
| Enzyme Modulation | Interacts with and inhibits other essential microbial enzymes involved in metabolic pathways. | Disrupts critical metabolic functions, impairing the growth and survival of the microorganism. |
Derivatization, Analog Development, and Structure Property Relationships
Design and Synthesis of Novel 1-(4-methoxybenzoyl)-1H-1,2,4-triazole Analogs
The design of novel analogs of this compound is often guided by established pharmacophores and the principles of molecular hybridization. nih.gov The core strategy involves combining the 1,2,4-triazole (B32235) moiety, known for its diverse biological activities and its ability to act as a stable isostere for amide or ester groups, with other biologically relevant fragments. researchgate.netresearchgate.netnih.gov Synthetic approaches are versatile, allowing for the introduction of a wide range of substituents to explore the chemical space around the core structure. nih.gov
A common synthetic pathway to create analogs involves the initial preparation of a substituted benzoyl chloride, such as 4-methoxybenzoyl chloride, which is then reacted with 1H-1,2,4-triazole. An alternative route starts with the synthesis of substituted hydrazides, which are subsequently cyclized to form the triazole ring. researchgate.net For instance, the reaction of 4-methoxybenzaldehyde (B44291) with benzoyl chloride can produce a chloro ester intermediate, which then reacts with 1H-1,2,4-triazole to yield compounds like (4-methoxyphenyl)(1H-1,2,4-triazol-1-yl)methyl benzoate. iiste.org
The design of new analogs frequently targets specific therapeutic areas. For example, in the development of anticancer agents, the this compound scaffold might be linked to other heterocyclic systems known for their cytotoxic effects. researchgate.net The synthesis of such hybrid molecules often employs multi-step reactions, starting with precursors like benzene-1,3,5-tricarbohydrazide, which can be elaborated into complex structures containing multiple triazole rings.
Key synthetic strategies for generating analogs include:
Acylation and Cyclization: Reaction of acyl hydrazides with various reagents to form the 1,2,4-triazole ring, followed by N-acylation with 4-methoxybenzoyl chloride.
Multi-component Reactions: One-pot syntheses involving hydrazines, amidines, and other precursors to build the triazole core with desired substitutions. isres.orgorganic-chemistry.org
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be employed to link the 4-methoxybenzoyl-triazole moiety to other molecular fragments, although this is more common for the 1,2,3-triazole isomer. nih.gov
The following table summarizes representative synthetic approaches for creating analogs based on the 1,2,4-triazole core.
| Synthetic Method | Precursors | Key Reaction Steps | Resulting Analog Type | Reference |
|---|---|---|---|---|
| Pellizzari Reaction | Acid hydrazides, Amides | Condensation and cyclization | 3,5-Disubstituted-1,2,4-triazoles | frontiersin.org |
| Einhorn-Brunner Reaction | Hydrazines, Diacylamines | Condensation | 1,5-Disubstituted-1,2,4-triazoles | frontiersin.org |
| Microwave-Assisted Synthesis | Hydrazines, Formamide | Catalyst-free condensation under microwave irradiation | Substituted 1,2,4-triazoles | organic-chemistry.org |
| Copper-Catalyzed Oxidative Coupling | Amidines, Nitriles | Cascade addition-oxidative cyclization | 3,5-Disubstituted-1,2,4-triazoles | frontiersin.org |
Systematic Chemical Modification of the Triazole Ring and the Benzoyl Substituent
Systematic modification of both the 1,2,4-triazole ring and the 4-methoxybenzoyl substituent is a cornerstone of structure-activity relationship (SAR) studies. These modifications aim to fine-tune the electronic, steric, and lipophilic properties of the molecule to optimize its interaction with a biological target.
Modification of the 1,2,4-Triazole Ring: The 1,2,4-triazole ring offers multiple sites for chemical modification. nih.gov
N-Alkylation: The nitrogen atoms of the triazole ring are nucleophilic and can be readily alkylated. Alkylation of unsubstituted 1,2,4-triazole typically yields a mixture of N-1 and N-4 isomers, with the N-1 isomer often being the major product. researchgate.net The choice of base and solvent can influence this regioselectivity. For instance, using DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in THF has been shown to favor the N-1 substituted product. researchgate.net
Substitution at C-3 and C-5: The carbon atoms of the triazole ring can be functionalized with various groups. A common strategy involves building the triazole ring from precursors that already contain the desired substituents. For example, reacting a substituted thioamide with a hydrazide can lead to a triazole-thione, where the thiol group can be further modified.
Modification of the Benzoyl Substituent: The 4-methoxybenzoyl moiety is critical for the molecule's activity, and its modification can lead to significant changes in potency and selectivity.
Altering Substituents on the Phenyl Ring: The methoxy (B1213986) group at the para-position is a key feature, but its replacement with other groups, or the addition of further substituents, is a common strategy. The electronic nature of these substituents—whether they are electron-donating (e.g., -CH₃, -OH) or electron-withdrawing (e.g., -Cl, -NO₂, -CF₃)—profoundly influences the molecule's properties. nih.gov
Positional Isomerism: Moving the methoxy group from the para- (4) position to the meta- (3) or ortho- (2) position can dramatically affect the molecule's conformation and its ability to bind to a target. acs.org For example, an ortho-methoxy group can engage in intramolecular hydrogen bonding, which is not possible for meta or para isomers. acs.org
The table below illustrates common modifications and their rationale.
| Modification Site | Type of Modification | Examples of New Groups | Rationale for Modification | Reference |
|---|---|---|---|---|
| Triazole Ring (N-1/N-4) | Alkylation/Arylation | Methyl, Benzyl (B1604629), Substituted Phenyl | Modulate lipophilicity and explore additional binding pockets. | researchgate.netresearchgate.net |
| Triazole Ring (C-3/C-5) | Functionalization | Thiol, Amino, Alkyl, Aryl | Introduce new interaction points (H-bond donors/acceptors) or alter steric profile. | nih.gov |
| Benzoyl Phenyl Ring | Varying Substituents | -Cl, -F, -NO₂, -CF₃, -CH₃ | Alter electronic properties (pKa, reactivity) and lipophilicity. | nih.gov |
| Positional Isomerism | 2-methoxy, 3-methoxy | Change molecular geometry and potential for intramolecular interactions. | acs.org |
Synthesis of Fused Heterocyclic Systems Containing the 4-Methoxybenzoyl-Triazole Core
Fusing the 1,2,4-triazole ring with other heterocyclic systems is a powerful strategy to create rigid, conformationally constrained analogs with novel pharmacological profiles. This approach can enhance binding affinity by reducing the entropic penalty upon binding to a biological target. The 4-methoxybenzoyl-triazole core can serve as a key intermediate for the synthesis of these more complex structures.
The general approach involves using a pre-formed, appropriately functionalized 1,2,4-triazole derivative that can undergo a subsequent cyclization reaction. For example, a triazole bearing both a nucleophilic group (like a thiol or amino group) and an electrophilic center, or a group that can be converted into one, can be cyclized to form a fused bicyclic system.
Common fused systems derived from 1,2,4-triazoles include:
nih.govacs.orgchemicalbook.comTriazolo[3,4-b] researchgate.netnih.govchemicalbook.comthiadiazines: These can be synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, which are then reacted with α-haloketones or other bifunctional electrophiles.
Thiazolo[3,2-b] nih.govacs.orgchemicalbook.comtriazoles: These systems are often prepared via the cyclocondensation of 1,2,4-triazole-3(5)-thiols with electrophilic synthons. mdpi.com
nih.govacs.orgchemicalbook.comTriazolo[1,5-c]quinazolines: These can be formed from the reaction of 2-aryl- nih.govacs.orgchemicalbook.comtriazolo[1,5-c]quinazolines with various nucleophiles, indicating that the triazole ring can be part of a larger, reactive fused system. acs.org
While direct synthesis of a fused system from this compound is less common due to the stability of the N-acyl bond, analogs where the 4-methoxybenzoyl group is attached to a different part of the molecule (e.g., at C-5 of the triazole) are excellent precursors. For instance, 5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a versatile intermediate for creating a variety of fused heterocyclic structures.
Elucidation of Structure-Reactivity Relationships in Functionalized Derivatives
The chemical reactivity of functionalized this compound derivatives is intrinsically linked to their structure. Understanding these relationships is crucial for predicting reaction outcomes, metabolic stability, and even mechanisms of biological action. The electronic properties of substituents on both the triazole and benzoyl rings are the primary drivers of reactivity.
The Hammett equation provides a quantitative framework for correlating the electronic influence of substituents on the benzoyl ring with reaction rates and equilibrium constants. libretexts.org The Hammett substituent constant (σ) quantifies the electron-donating or electron-withdrawing nature of a group.
Electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) have positive σ values. They increase the electrophilicity of the benzoyl carbonyl carbon, making it more susceptible to nucleophilic attack.
Electron-donating groups (e.g., -OCH₃, -NH₂, -CH₃) have negative σ values. The 4-methoxy group is strongly electron-donating through resonance (σp = -0.27), which reduces the electrophilicity of the carbonyl carbon. nih.gov
This relationship can be expressed as: log(k/k₀) = ρσ where k is the rate constant for the substituted reaction, k₀ is the rate constant for the unsubstituted reaction, ρ is the reaction constant (indicating sensitivity to electronic effects), and σ is the substituent constant. libretexts.org A positive ρ value indicates that the reaction is favored by electron-withdrawing groups. nih.gov
The 1,2,4-triazole ring itself has distinct reactivity features. The carbon atoms (C-3 and C-5) are π-deficient due to the adjacent electronegative nitrogen atoms, making them targets for nucleophilic substitution under certain conditions. nih.govchemicalbook.com Conversely, the nitrogen atoms are sites for electrophilic attack and alkylation. The tautomeric equilibrium between 1H- and 4H-1,2,4-triazoles is also influenced by substituents, which in turn affects their reactivity. nih.gov
The orientation of the 4-methoxybenzoyl group relative to the triazole ring can also influence reactivity through steric hindrance or by altering the electronic communication between the two rings.
Impact of Structural Modifications on Target-Oriented Biological Activity and Binding Affinity
Structural modifications to the this compound scaffold have a profound impact on its biological activity and binding affinity to specific molecular targets. Structure-activity relationship (SAR) studies are essential to map these effects and guide the design of more potent and selective compounds.
Impact of Benzoyl Ring Modifications:
Substituent Effects: The electronic nature of substituents on the phenyl ring is often a critical determinant of activity. In many anticancer agents, introducing electron-withdrawing groups (e.g., halogens, nitro groups) enhances cytotoxic activity. nih.gov Conversely, for other targets, electron-donating groups like the 4-methoxy group may be optimal for fitting into a specific hydrophobic pocket or for establishing key interactions.
Positional Effects: The location of substituents is crucial. For example, in a series of 1,2,4-triazole-based p38α MAP kinase inhibitors, a 4-fluorophenyl group was found to be optimal for activity. nih.gov Molecular docking studies often reveal that these specific substitutions allow for favorable interactions, such as hydrogen bonds or hydrophobic contacts, within the target's active site. nih.govscispace.com
Impact of Triazole Ring Modifications:
N-1 vs. N-4 Substitution: The position of substitution on the triazole ring can significantly alter the molecule's three-dimensional shape and its ability to act as a hydrogen bond donor or acceptor, thereby affecting binding affinity.
C-3 and C-5 Substituents: Adding or modifying substituents at the C-3 and C-5 positions can introduce new points of interaction with a biological target. For example, introducing a thiol group at C-3 allows for further derivatization to explore different binding vectors.
Molecular Docking and Binding Affinity: Molecular docking simulations are a powerful tool to rationalize observed SAR and predict the binding modes of novel analogs. scispace.comnih.gov These studies often show that the triazole ring plays a pivotal role in binding, for instance, by coordinating with a metal ion (like the iron in a heme group of a cytochrome P450 enzyme) or by forming critical hydrogen bonds with key amino acid residues in the active site (e.g., with Met109 in p38α MAP kinase). nih.govnih.gov
The table below summarizes findings from SAR studies on related triazole derivatives, highlighting the impact of specific structural changes on biological activity.
| Target/Activity | Compound Series | Key Structural Modification | Impact on Activity | Reference |
|---|---|---|---|---|
| Anticancer (MCF-7, MDA-MB-231) | 1-(4-methoxyphenyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamides | 3-Nitro or 4-Fluoro on N-phenyl ring | Increased cytotoxicity (IC₅₀ = 7.11 µM for 3-nitro). | scispace.com |
| Anti-inflammatory (p38α MAP kinase inhibition) | N-(benzothiazol-2-yl)-2-[(5-(phenoxymethyl)-4-aryl-4H-1,2,4-triazol-3-yl)thio]acetamides | 4-Fluorophenyl on triazole N-4 | Highest in vivo anti-inflammatory activity and potent enzyme inhibition (IC₅₀ = 0.031 µM). | nih.gov |
| Antifungal (CYP51 inhibition) | Fluconazole analogs | 1,2,3-Triazole group and substituted benzyl side chains | Essential for coordinating with the heme iron and hydrophobic interactions. | nih.gov |
| Xanthine (B1682287) Oxidase Inhibition | (5-Bromothiophen-2-yl)(1-benzyl-1H-1,2,3-triazol-4-yl)methanone | 4-methoxybenzyl on triazole N-1 | Showed better activity (BE -7.59 kcal/mol) than the standard drug allopurinol. | thesciencein.org |
Emerging Applications and Future Research Directions
Potential Applications in Catalysis and Organocatalysis
The 1,2,4-triazole (B32235) ring is a cornerstone in the development of various catalytic systems. The anionic form of 1,2,4-triazole has been identified as an effective acyl transfer catalyst for processes like aminolysis and transesterification of esters. acs.org This suggests that under basic conditions, 1-(4-methoxybenzoyl)-1H-1,2,4-triazole could potentially be hydrolyzed to release the 1,2,4-triazole anion, which could then participate in catalytic cycles.
Furthermore, the nitrogen-rich triazole core is a privileged structure in N-heterocyclic carbene (NHC) catalysis. While the parent compound is not an NHC precursor itself, its triazole ring can be a foundational block for designing more complex chiral NHCs. The 4-methoxybenzoyl group, with its electron-donating methoxy (B1213986) substituent, can influence the electronic properties of the entire molecule, which could be harnessed to tune the reactivity and selectivity of derived catalysts. Future research could explore the transformation of this compound into novel organocatalysts for asymmetric synthesis, a field where triazole-based catalysts have already shown promise.
Exploration of this compound in Advanced Materials Science
The field of materials science, particularly the design of coordination polymers (CPs) and metal-organic frameworks (MOFs), offers fertile ground for the application of this compound. The 1,2,4-triazole moiety is an excellent bridging ligand, capable of coordinating with metal ions through its N1, N2, and N4 atoms to form diverse and robust network structures. mdpi.compsu.edu The presence of the benzoyl group introduces several key features:
Ligand Functionality: The carbonyl oxygen of the benzoyl group can act as an additional coordination site, potentially leading to the formation of multi-dimensional polymers with unique topologies.
Structural Diversity: The interplay between the triazole's N-donors and the benzoyl's O-donor can create complex coordination environments, influencing the resulting framework's properties. mdpi.com
Functional Polymers: The methoxy group on the phenyl ring can be modified to introduce other functional groups, allowing for the post-synthetic modification of polymers derived from this ligand. This could be used to create materials with tailored properties for applications in gas storage, separation, or sensing. nih.gov
Research has demonstrated that triazole-based ligands can be used to construct CPs with fascinating properties, including luminescence and thermochromic spin crossover behavior. mdpi.com The incorporation of the 4-methoxybenzoyl group could modulate these properties through steric and electronic effects, opening avenues for creating new functional materials.
Table 1: Potential Roles of this compound in Coordination Polymers
| Component | Potential Role in Coordination Polymers | Resulting Property/Application |
|---|---|---|
| 1,2,4-Triazole Ring | Acts as a bridging ligand connecting metal centers through N1, N2, or N4 atoms. mdpi.compsu.edu | Formation of 1D, 2D, or 3D network structures; potential for magnetic or spin-crossover properties. |
| Carbonyl Group (C=O) | Provides an additional oxygen donor site for metal coordination. | Increased dimensionality and structural complexity of the polymer framework. mdpi.com |
| 4-Methoxybenzoyl Group | Influences the electronic properties and steric bulk of the ligand, modulating the framework's photophysical properties. | Tuning of luminescence, development of sensors. mdpi.comnih.gov |
| Entire Molecule | Serves as a versatile building block for creating multifunctional materials. | Potential applications in catalysis, gas storage, and chemical separation. nih.gov |
Development of Novel and Efficient Synthetic Methodologies
The synthesis of this compound itself can be approached through several established routes for N-acylation of heterocycles. A common method involves the reaction of 1H-1,2,4-triazole with 4-methoxybenzoyl chloride in the presence of a base. However, future research is focused on developing more efficient, atom-economical, and environmentally benign synthetic strategies. rsc.org
Key areas for methodological development include:
One-Pot Reactions: Designing multi-component reactions where the triazole ring is formed and acylated in a single synthetic operation would significantly improve efficiency. isres.orgresearchgate.net
Catalytic Acylation: Exploring catalytic methods for the N-acylation step, avoiding stoichiometric activating agents and harsh conditions.
Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction times and improve yields, a technique that has proven effective for synthesizing other triazole derivatives. scispace.com
Flow Chemistry: Developing continuous flow processes for the synthesis, which can offer better control, safety, and scalability compared to batch production.
A review of synthetic methods highlights various pathways to the 1,2,4-triazole core, such as the Pellizzari and Einhorn–Brunner reactions, and cyclizations of amidines or hydrazones, which could be adapted for the synthesis of N-acylated derivatives. nih.govscispace.comfrontiersin.orgnih.gov
Deeper Mechanistic Elucidation of Biological Interactions at the Atomic Level
Given the prevalence of the 1,2,4-triazole scaffold in medicinal chemistry, understanding how this compound and its derivatives interact with biological targets is a critical area of future research. frontiersin.org While specific biological targets for this exact compound are not yet defined, computational methods provide a powerful toolkit for preliminary investigation.
Molecular docking simulations can be employed to predict the binding affinity and orientation of the molecule within the active sites of various enzymes or receptors. ijcrcps.commdpi.com For instance, studies on similar methoxybenzoyl compounds have used docking to predict interactions with enzymes like cyclooxygenase (COX-2). fip.orgresearchgate.netfip.org The key structural features for such interactions would be:
The hydrogen bond accepting capacity of the triazole nitrogen atoms and the carbonyl oxygen.
Potential π-π stacking interactions involving the phenyl and triazole rings.
Hydrophobic interactions involving the methoxy group and the aromatic systems.
Beyond static docking, molecular dynamics (MD) simulations can provide a dynamic view of the ligand-receptor complex, revealing the stability of the interactions over time and highlighting the role of solvent molecules. researchgate.net These atomic-level insights are invaluable for understanding the mechanism of action and for guiding the design of more potent and selective analogues.
Rational Computational Design and Virtual Screening of Enhanced Triazole Derivatives
Building on mechanistic insights, the rational design and virtual screening of new molecules is a promising direction. nih.govrsc.org Starting with this compound as a lead scaffold, large virtual libraries of derivatives can be generated by systematically modifying its structure. For example, different substituents could be introduced on the phenyl ring, or the benzoyl linker could be altered.
The workflow for such a computational campaign typically involves:
Library Generation: Creating a diverse set of virtual compounds based on the lead structure.
High-Throughput Virtual Screening (HTVS): Using molecular docking to rapidly screen the entire library against a specific biological target to identify potential hits based on their predicted binding energy and pose. researchgate.net
ADME/Tox Prediction: Filtering the hits using computational models to predict their absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, ensuring drug-like characteristics.
Hit-to-Lead Optimization: Performing more rigorous computational analysis (e.g., free energy calculations) on the most promising candidates to refine their structure and improve potency and selectivity before committing to chemical synthesis. researchgate.net
This in silico approach significantly accelerates the early stages of drug discovery by prioritizing compounds with the highest probability of success, thereby saving time and resources. nih.gov
Integration with Artificial Intelligence and Machine Learning for Predictive Chemical Biology
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical and biological research. nih.govnih.gov For a compound like this compound and its derivatives, AI/ML can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on datasets of triazole compounds with known biological activities to develop predictive QSAR models. acs.org These models can then estimate the activity of new, unsynthesized derivatives of this compound.
De Novo Drug Design: Generative models, such as variational autoencoders (VAEs) and generative adversarial networks (GANs), can learn the underlying patterns of known active molecules and generate novel molecular structures with desired properties from scratch. harvard.edu
Synthesis Prediction: AI tools can predict viable synthetic routes for novel triazole derivatives, assisting chemists in planning their laboratory work. harvard.edu
Property Prediction: Deep learning models can predict a wide range of physicochemical and pharmacokinetic properties, helping to optimize drug candidates for clinical success. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 1-(4-methoxybenzoyl)-1H-1,2,4-triazole, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, reacting 1,2,4-triazole with 4-methoxybenzoyl chloride in a polar aprotic solvent (e.g., DMF) under reflux (80–100°C) for 12–18 hours yields the target compound. Catalytic bases like triethylamine improve reaction efficiency. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) achieves >90% purity .
- Data :
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 80 | 72 | 92 |
| THF | 65 | 58 | 85 |
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- 1H/13C NMR : Confirm substituent positions (e.g., methoxybenzoyl proton signals at δ 3.8–4.0 ppm and aromatic protons at δ 7.2–7.8 ppm) .
- FT-IR : Validate carbonyl (C=O) stretching at ~1700 cm⁻¹ and triazole ring vibrations (1550–1600 cm⁻¹) .
- LC-MS : Ensure molecular ion peaks align with the theoretical mass (e.g., m/z 235.2 for C₁₀H₉N₃O₂) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Methodology :
- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .
- Antifungal : Disk diffusion assays using C. albicans .
- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293) to assess IC₅₀ values .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate structure-activity relationships?
- Methodology :
- DFT Calculations : Optimize geometry using B3LYP/6-31G(d,p) basis sets to analyze electron distribution and reactive sites (e.g., methoxy group’s electron-donating effect) .
- Docking Studies : Simulate binding to target proteins (e.g., fungal CYP51 or bacterial DHFR) using AutoDock Vina. Triazole rings often show strong hydrogen bonding with active sites .
- Example : Docking scores of -8.2 kcal/mol for CYP51 suggest antifungal potential .
Q. How do contradictory bioactivity results arise in different studies, and how can they be resolved?
- Analysis : Discrepancies may stem from:
- Solubility : Use DMSO vs. aqueous buffers alters bioavailability .
- Assay Conditions : pH, temperature, or incubation time variations affect microbial growth rates .
- Resolution : Standardize protocols (CLSI guidelines) and validate results with orthogonal assays (e.g., time-kill kinetics alongside MIC) .
Q. What strategies optimize regioselectivity during functionalization of the triazole ring?
- Methodology :
- Protecting Groups : Temporarily block the 1-position with benzyl groups to direct substitution to the 3- or 5-positions .
- Catalysis : Use Pd-mediated cross-coupling for arylations at specific sites .
- Data :
| Substitution Position | Catalyst | Yield (%) |
|---|---|---|
| 3-Position | Pd(PPh₃)₄ | 65 |
| 5-Position | CuI | 78 |
Q. What safety precautions are critical when handling this compound?
- Guidelines :
- PPE : Nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods to prevent inhalation of fine particulates .
- Storage : In airtight containers at -20°C to prevent hydrolysis of the methoxybenzoyl group .
Data-Driven Research Challenges
Q. How do substituent variations (e.g., halogens, alkyl chains) impact bioactivity?
- Case Study :
| Derivative | MIC (S. aureus) | IC₅₀ (HEK-293) |
|---|---|---|
| 4-Fluoro analog | 8 µg/mL | >100 µM |
| 4-Chloro analog | 4 µg/mL | 75 µM |
| Parent Compound | 16 µg/mL | >100 µM |
- Conclusion : Electron-withdrawing groups (e.g., Cl) enhance antimicrobial activity but may increase cytotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
